molecular formula C19H22O4 B4833110 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde

Cat. No. B4833110
M. Wt: 314.4 g/mol
InChI Key: QOYRTWVVMPHHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is a chemical compound with the molecular formula C21H24O4. It is also known as 'EMPPB' and belongs to the class of aldehydes. This compound has gained significant attention in scientific research due to its potential applications in various fields, including drug discovery, chemical synthesis, and material science.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. EMPPB has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has anti-inflammatory, anti-tumor, and anti-viral activities. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, EMPPB has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as herpes simplex virus and human cytomegalovirus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde in lab experiments is its potential application in drug discovery. EMPPB has shown promising results in preclinical studies as an anti-inflammatory and anti-tumor agent. However, one of the limitations of using EMPPB is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde. One of the directions is the development of more efficient synthesis methods to obtain pure EMPPB. Another direction is the investigation of its potential applications in drug discovery, particularly for the treatment of inflammatory diseases and cancer. Additionally, the development of functional materials based on EMPPB for organic electronics and optoelectronics is another promising direction for future research.

Scientific Research Applications

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has shown potential applications in various scientific research fields. It is used as a starting material in the synthesis of various biologically active compounds. EMPPB has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been used as a ligand in the preparation of metal complexes for catalytic reactions. Additionally, EMPPB has been used in the preparation of functional materials for organic electronics and optoelectronics.

properties

IUPAC Name

3-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-3-21-19-13-16(14-20)7-10-18(19)23-12-4-11-22-17-8-5-15(2)6-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYRTWVVMPHHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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